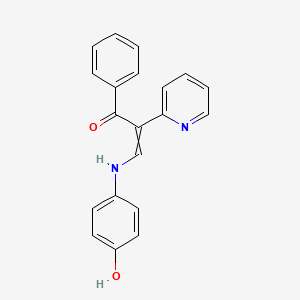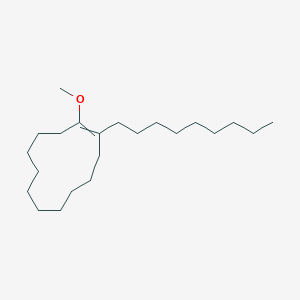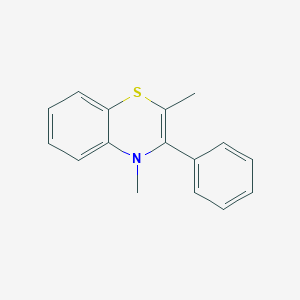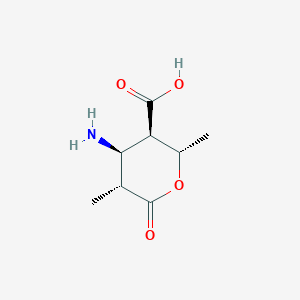![molecular formula C11H17F2NO B14210285 4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine CAS No. 823178-47-8](/img/structure/B14210285.png)
4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(7,7-Difluorobicyclo[410]heptan-1-yl)morpholine is a chemical compound characterized by its unique bicyclic structure with two fluorine atoms attached to the heptane ring
Métodos De Preparación
The synthesis of 4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine typically involves the reaction of 7,7-difluorobicyclo[4.1.0]heptan-1-yl derivatives with morpholine. One common synthetic route includes the preparation of 7,7-difluorobicyclo[4.1.0]heptan-1-ylmethanol, which is then reacted with morpholine under specific conditions to yield the desired compound . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms in the bicyclic structure can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine involves its interaction with specific molecular targets. The compound’s bicyclic structure and fluorine atoms play a crucial role in its binding affinity and reactivity. It can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine can be compared with other similar compounds, such as:
7,7-Difluorobicyclo[4.1.0]heptan-1-ylmethanol: This compound shares the same bicyclic structure but has a hydroxyl group instead of a morpholine ring.
7,7-Difluorobicyclo[4.1.0]heptan-1-ylmethanamine: Similar in structure but contains an amine group instead of morpholine. The uniqueness of this compound lies in its morpholine ring, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
823178-47-8 |
|---|---|
Fórmula molecular |
C11H17F2NO |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
4-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)morpholine |
InChI |
InChI=1S/C11H17F2NO/c12-11(13)9-3-1-2-4-10(9,11)14-5-7-15-8-6-14/h9H,1-8H2 |
Clave InChI |
HWTLKOURTVIXDS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C(C1)C2(F)F)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{5-[(6-Phenylhexyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14210209.png)
![3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14210211.png)

![Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)-](/img/structure/B14210218.png)

![3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14210227.png)



![1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14210250.png)
![(2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14210255.png)

![3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate](/img/structure/B14210277.png)
